molecular formula C16H22ClN3O B195364 Cletoquine CAS No. 4298-15-1

Cletoquine

Cat. No. B195364
CAS RN: 4298-15-1
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Cletoquine has a molecular formula of C16H22ClN3O and a molecular weight of 307.82 . The IUPAC name for Cletoquine is 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethanol .

Scientific Research Applications

  • Chloroquine in Dengue Virus Replication : A study investigated the use of Chloroquine (CLQ) as an antiviral agent against dengue. It was found effective against DENV-2 replication in U937 cells and also caused a significant reduction in the expression of proinflammatory cytokines (Farias et al., 2014).

  • Clioquinol in Alzheimer's Disease : Clioquinol, a halogenated 8-hydroxyquinoline, has been investigated for the treatment of Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).

  • Chloroquine in Brain Metastases : A study on the efficacy and safety of radiosensibilization using Chloroquine (CLQ) concomitant with whole-brain irradiation (WBI) for treating patients with brain metastases from solid tumors was conducted. CLQ plus WBI improved the control of brain metastases without increasing toxicity (Rojas-Puentes et al., 2013).

  • Clioquinol in Amyloid-Beta Burden : Another study on Clioquinol (CQ) in a transgenic mouse model of Alzheimer's disease found that CQ treatment led to a reduction in amyloid-beta plaque burden and improvement in working memory impairments (Grossi et al., 2009).

Safety And Hazards

The safety data sheet for Cletoquine Oxalate suggests that if inhaled or ingested, medical attention should be sought immediately . It also recommends avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFICNUNWUREFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863361
Record name 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cletoquine

CAS RN

4298-15-1
Record name (±)-Desethylhydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4298-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cletoquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLETOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Kumar, RK Topno, MR Dikhit… - Journal of cellular …, 2019 - Wiley Online Library
… In‐depth analysis revealed that chloroquine derivatives such as didesethyl chloroquine hydroxyacetamide, cletoquine, hydroxychloroquine exhibited a better binding affinity. Notably, …
Number of citations: 11 onlinelibrary.wiley.com
X Wu, W Li, P Guo, Z Zhang, H Xu - Journal of agricultural and …, 2018 - ACS Publications
… To make our discussion more concrete, a mixture of tebuconazole and cletoquine was … of tebuconazole only, cletoquine only, and tebuconazole/cletoquine mixtures are depicted in …
Number of citations: 16 pubs.acs.org
YS Chhonker, RL Sleightholm, J Li, D Oupický… - … of Chromatography B, 2018 - Elsevier
Hydroxychloroquine (HCQ) has been shown to disrupt autophagy and sensitize cancer cells to radiation and chemotherapeutic agents. However, the optimal delivery method, dose, …
Number of citations: 70 www.sciencedirect.com
Y Qu, K Brady, R Apilado, T O'Malley, S Reddy… - … of Pharmaceutical and …, 2017 - Elsevier
A novel technique for collection of capillary blood, termed volumetric absorptive microsampling (VAMS), has been recently cleared by the FDA for collection of human blood. VAMS …
Number of citations: 70 www.sciencedirect.com
Y Qu, G Noe, AR Breaud, M Vidal, WA Clarke… - Future science …, 2015 - Future Science
Background: Therapeutic drug monitoring for hydroxychloroquine (HCQ) has been suggested to assess nonadherence and optimize treatment efficacy in systemic lupus erythematosus …
Number of citations: 44 www.future-science.com
YS Chhonker, WN Aldhafiri, D Soni, N Trivedi… - Scientific reports, 2023 - nature.com
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) led to a global pandemic of coronavirus disease 2019 (COVID-19). Early in the pandemic, efforts were made to test the …
Number of citations: 7 www.nature.com
JN Dodds, NLM Alexander, KI Kirkwood… - Analytical …, 2020 - ACS Publications
… of an isomer mixture of tebuconazole and cletoquine was acquired with a dissociation energy of 20 eV. The concentration ratio of tebuconazole (5 mg/L) and cletoquine (0.25 mg/L) was …
Number of citations: 23 pubs.acs.org
AA Khan, N Baildya, T Dutta, NN Ghosh - Microbial Pathogenesis, 2021 - Elsevier
Till date millions of people are infected by SARS-CoV-2 throughout the world, while no potential therapeutics or vaccines are available to combat this deadly virus. Blocking of human …
Number of citations: 25 www.sciencedirect.com
P Gudipati, S Biswas - 2020 - europepmc.org
SARS Cov2 RNA-dependent RNA polymerase (RdRp) is an enzyme that catalyzes the synthesis and replication of viral RNA from an RNA template. Our starting model for this study …
Number of citations: 2 europepmc.org
MT Ferreira, CS Carvalho - Revista Ambiente & Água, 2023 - SciELO Brasil
Chloroquine and hydroxychloroquine are aminoquinolines used in the treatment of endemic diseases in Latin America such as malaria and non-endemic with wide prevalence such as …
Number of citations: 2 www.scielo.br

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